6-methoxypyrimidine-4-carbaldehyde

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

6-Methoxypyrimidine-4-carbaldehyde (CAS 1780366-57-5) is a disubstituted pyrimidine heterocycle bearing a methoxy group at the 6-position and a formyl group at the 4-position. It is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, with reported applications in the construction of kinase inhibitor libraries and heterocyclic scaffolds.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 1780366-57-5
Cat. No. B6279108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxypyrimidine-4-carbaldehyde
CAS1780366-57-5
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C=O
InChIInChI=1S/C6H6N2O2/c1-10-6-2-5(3-9)7-4-8-6/h2-4H,1H3
InChIKeyKENOCRSRAANEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxypyrimidine-4-carbaldehyde (CAS 1780366-57-5): Core Properties & Procurement Baseline


6-Methoxypyrimidine-4-carbaldehyde (CAS 1780366-57-5) is a disubstituted pyrimidine heterocycle bearing a methoxy group at the 6-position and a formyl group at the 4-position. It is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, with reported applications in the construction of kinase inhibitor libraries and heterocyclic scaffolds [1]. Commercial sourcing is currently limited to specialty chemical suppliers offering research-grade quantities at 95–98% purity .

Why Generic Pyrimidine-4-carbaldehydes Cannot Substitute for 6-Methoxypyrimidine-4-carbaldehyde (1780366-57-5) in Regioselective Synthesis


Positional isomerism and electronic modulation at the pyrimidine core create divergent reactivity profiles that preclude simple interchange of 6-substituted pyrimidine-4-carbaldehydes. The 6-methoxy substituent exerts an electron-donating (+M) effect that directly alters the electrophilicity of the 4-formyl group and the nucleophilic susceptibility at the 2- and 5-positions, whereas halogen or alkyl analogs exhibit distinct electronic and steric landscapes. No publicly accessible quantitative comparative dataset currently establishes the precise magnitude of these differences for procurement decisions, and purchasers are advised that evidence of regiochemical superiority remains anecdotal [1].

Quantitative Differentiation Evidence for 6-Methoxypyrimidine-4-carbaldehyde (1780366-57-5) vs. Closest Analogs


Regioselective Reactivity: 6-OMe vs. 6-H and 6-Cl Pyrimidine-4-carbaldehydes (Class-Level Gap Analysis)

No published head-to-head kinetic or thermodynamic study compares 6-methoxypyrimidine-4-carbaldehyde directly with 6-H, 6-Cl, or 6-Me analogs in the same assay. The electronic effect of the 6-OMe group can be inferred from Hammett σp⁺ parameters (σp⁺ ≈ -0.78 for OMe vs. σp⁺ = 0 for H and σp⁺ ≈ 0.11 for Cl), predicting enhanced electrophilic aromatic substitution rates at the 5-position and reduced carbonyl electrophilicity relative to the 6-H parent, but no experimentally determined relative rate constants or regioselectivity ratios have been reported for this specific scaffold [1].

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Evidence-Linked Application Scenarios for 6-Methoxypyrimidine-4-carbaldehyde (1780366-57-5)


Medicinal Chemistry: EGFR-Targeted Kinase Inhibitor Libraries

According to a 2023 Journal of Medicinal Chemistry study cited by Kuujia [1], 6-methoxypyrimidine-4-carbaldehyde was utilized as a precursor in the synthesis of novel EGFR inhibitors active against mutant forms associated with non-small cell lung cancer (NSCLC). The study highlights the compound's ability to form key hydrogen-bond interactions within the kinase domain, providing a structural rationale for its incorporation into inhibitor design. However, specific IC50 values or selectivity data for the 6-methoxy series relative to other substitution patterns were not disclosed in the accessible summary.

Chemical Biology: CDK4/6-Selective Probe Development

Kuujia reports that a University of Cambridge team, published in Nature Chemical Biology, employed 6-methoxypyrimidine-4-carbaldehyde as a core scaffold for structure-activity relationship (SAR) studies aimed at achieving CDK4/6 selectivity while minimizing off-target effects. The compound served as a synthetic handle for diverse functionalizations during the optimization campaign [1]. Procurement for analogous SAR work assumes that the 6-methoxy substitution pattern is irreplaceable for the reported selectivity profile, though comparative data against other heterocyclic cores are absent from the summary.

Fragment-Based Drug Discovery: Synthetic Handle for Covalent Inhibitor Design

The compound's 4-formyl group enables condensation, nucleophilic addition, and reductive amination reactions, making it a versatile entry point for generating fragment libraries. Ongoing research directions highlighted by Kuujia include fragment-based drug discovery and covalent inhibitor design, where the methoxy group's electronic contribution may be leveraged to fine-tune fragment reactivity [1]. Without quantitative reactivity comparisons against non-methoxy fragments, purchasers must treat this as a plausible but unvalidated application rationale.

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